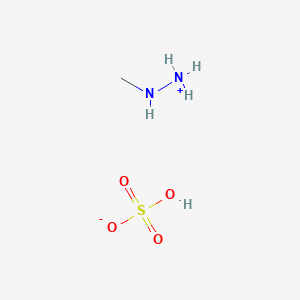

Methylhydrazine sulfate

Beschreibung

Eigenschaften

IUPAC Name |

methylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJPXUIZYHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020875 | |

| Record name | Methylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-15-8, 5118-34-3 | |

| Record name | Hydrazine, methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, methyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, methyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13CU6GG8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methylhydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydrazine sulfate (B86663) [(CH₃NHNH₃)₂SO₄], a salt of the volatile and reactive compound methylhydrazine, is a crucial intermediate in various chemical syntheses. Its stability as a crystalline solid makes it a safer and more manageable alternative to its free base form for storage and handling.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methylhydrazine sulfate, complete with detailed experimental protocols and visual representations of key processes to support researchers, scientists, and drug development professionals in their work with this compound.

Physical Properties

This compound is a white to off-white crystalline solid.[2][3][4] It is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[4][5] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₈N₂O₄S | [2][4] |

| Molecular Weight | 144.15 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder/plates | [1][2][3][7] |

| Melting Point | 141-143 °C | [3][4][8][9][10] |

| Boiling Point | ~300-310 °C (decomposes) | [2] |

| Solubility | Soluble in water and DMSO. Slightly soluble in alcohol. | [2][4][5][9] |

| Density | 0.8 g/cm³ | [11][12] |

| Vapor Pressure | 1.07 x 10⁻⁷ mmHg at 25 °C | [4] |

Chemical Properties

This compound exhibits the characteristic reactivity of hydrazines, primarily acting as a reducing agent. It is incompatible with strong oxidizing agents, with which it can react vigorously.[1] The compound is stable under normal storage conditions but can decompose at elevated temperatures.

| Property | Description | Reference |

| Chemical Stability | Stable under normal conditions. | [13] |

| Reactivity | Strong reducing agent. Reacts with strong oxidizing agents. | [1] |

| Decomposition | Decomposes upon heating, producing toxic gases such as nitrogen oxides and sulfur oxides. Thermal decomposition of the parent methylhydrazine yields hydrogen cyanide, nitrogen, and ammonia (B1221849). | [14][15] |

| Hazardous Polymerization | Will not occur. | [13] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [14] |

Experimental Protocols

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound is adapted from Organic Syntheses.[16] This procedure involves the methylation of benzalazine (B126859) followed by hydrolysis.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Preparation of Benzalazine: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 240 g (1.85 moles) of powdered hydrazine sulfate in 1.8 L of water and 230 mL of 28% aqueous ammonia. To this solution, add 440 mL (4.35 moles) of benzaldehyde dropwise over 4-5 hours with vigorous stirring. Continue stirring for an additional 2 hours. Filter the precipitated benzalazine, wash with water, and press dry. Recrystallize the crude product from 800 mL of boiling 95% ethanol to yield yellow needles of pure benzalazine.

-

Synthesis of this compound: In a 3-L round-bottomed flask fitted with a reflux condenser, mix 200 g (0.96 mole) of dry benzalazine, 350 mL of dry benzene, and 100 mL (1.05 moles) of dimethyl sulfate. Heat the mixture to a gentle reflux on a water bath for 5 hours with occasional shaking. After cooling, decompose the solid addition product by adding 600 mL of water and shaking until the solid dissolves.

-

Isolation and Purification: Remove benzene and benzaldehyde by steam distillation. Cool the residual liquor and treat with 15-20 mL of benzaldehyde and let it stand overnight to remove any unreacted hydrazine. Filter the solution and evaporate the filtrate under reduced pressure to a semi-crystalline mass. Further, desiccate by evaporating twice with 50-mL portions of absolute ethanol. Crush the resulting crystalline cake with 50 mL of absolute ethanol and filter. The white, crystalline product is nearly pure this compound.

-

Recrystallization: For further purification, dissolve the product in about 250 mL of boiling 80% ethyl alcohol. Filter out any undissolved material (mainly hydrazine sulfate). Upon cooling, this compound separates as white plates. Filter the crystals, wash with a small amount of absolute ethanol, and dry in a vacuum desiccator over calcium chloride. The melting point of the purified product should be 141–142 °C.[16]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary method as described in ASTM E324 and USP <741>.[2][17][18]

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range. For pure this compound, a sharp melting point around 141-143 °C is expected.[3][4][8][9][10]

Determination of Water Solubility

The flask method, as outlined in OECD Guideline 105, is suitable for determining the water solubility of this compound, which is greater than 10⁻² g/L.[9][13][19][20][21]

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Stirring: Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separation: Allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as titration or spectrophotometry.

Assay by Acid-Base Titration

The purity of this compound can be determined by acid-base titration. As a salt of a weak base (methylhydrazine) and a strong acid (sulfuric acid), it can be titrated with a standardized strong base.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M). Place the this compound solution in a beaker with a magnetic stirrer and a pH electrode.

-

Titration: Slowly add the sodium hydroxide solution to the beaker while continuously monitoring the pH.

-

Endpoint Determination: The endpoint of the titration can be determined from the inflection point of the titration curve (pH versus volume of titrant) or by using a suitable indicator.

-

Calculation: Calculate the purity of the this compound based on the volume of titrant used, its concentration, and the initial mass of the sample.

Chemical Reactivity and Decomposition

Thermal Decomposition

Methylhydrazine is known to undergo thermal decomposition at elevated temperatures. The primary products of the thermal degradation of methylhydrazine are hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃).[14][15]

Logical Relationship: Thermal Decomposition of Methylhydrazine

Caption: Products of thermal decomposition of methylhydrazine.

Reactivity with Oxidizing Agents

This compound is a strong reducing agent and reacts exothermically with strong oxidizing agents. This property is fundamental to its use as a rocket propellant component.[1]

Biological Activity and Potential Signaling Pathways

Methylhydrazine and its derivatives, such as the anticancer drug procarbazine, are known to exert biological effects through interaction with cellular macromolecules.[1][3] The proposed mechanism of action for the related compound hydrazine sulfate in cancer therapy involves the inhibition of gluconeogenesis and tumor necrosis factor-alpha (TNF-α).[9][22][23] Furthermore, methylhydrazines have been shown to induce DNA damage, potentially through the generation of free radicals.[5][10][24][25]

Signaling Pathway: Postulated Anticancer Mechanism of Hydrazine Derivatives

Caption: Postulated anticancer mechanisms of methylhydrazine derivatives.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The inclusion of visual diagrams for key chemical and biological processes aims to facilitate a deeper understanding of this important chemical compound for professionals in research and drug development. Due to its hazardous nature, appropriate safety precautions should always be taken when handling this compound.

References

- 1. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. Procarbazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Procarbazine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Mechanism of site-specific DNA damage induced by methylhydrazines in the presence of copper(II) or manganese(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. infinitalab.com [infinitalab.com]

- 8. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]

- 9. oecd.org [oecd.org]

- 10. Hydrazine-mediated DNA damage: role of hemoprotein, electron transport, and organic free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 12. mt.com [mt.com]

- 13. filab.fr [filab.fr]

- 14. thinksrs.com [thinksrs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. scribd.com [scribd.com]

- 18. uspbpep.com [uspbpep.com]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 21. laboratuar.com [laboratuar.com]

- 22. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 23. m.youtube.com [m.youtube.com]

- 24. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DNA-damaging and mutagenic effects of 1,2-dimethylhydrazine on Bacillus subtilis repair-deficient mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylhydrazine Sulfate (CAS 302-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhydrazine sulfate (B86663) (CAS 302-15-8) is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and critical safety and handling information. Detailed experimental protocols for its synthesis are presented, and logical workflows for its application are visualized to support researchers in their work with this compound.

Chemical and Physical Properties

Methylhydrazine sulfate is a white crystalline solid, which is the salt form of methylhydrazine.[1] It is typically used in this form for improved stability and ease of handling compared to the free base, which is a volatile and flammable liquid.[1][2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 302-15-8 | [3] |

| Molecular Formula | CH₆N₂·H₂SO₄ | [4] |

| Molecular Weight | 144.15 g/mol | [5] |

| Appearance | White to off-white crystalline powder or crystals | [6][7] |

| Melting Point | 141-144 °C | [8] |

| Solubility | Soluble in water | [6][9] |

| Purity | Typically >98% | [8] |

| InChI Key | KJDJPXUIZYHXEZ-UHFFFAOYSA-N | |

| Canonical SMILES | CNN.OS(O)(=O)=O | [6] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Thiele's Method (Hydrazine Hydrate (B1144303) and Benzaldehyde (B42025) Condensation)

This classic method involves the methylation of hydrazine (B178648), which is protected as benzalazine (B126859). It is suitable for laboratory-scale synthesis.[10]

Experimental Protocol:

-

Preparation of Benzalazine: Benzaldehyde is reacted with hydrazine hydrate to form benzalazine.

-

Methylation: The crude benzalazine is dissolved in dry benzene (B151609), and dimethyl sulfate is added. The mixture is refluxed for several hours. Caution: Dimethyl sulfate is extremely toxic and should be handled with extreme care in a fume hood.[10]

-

Hydrolysis: The resulting solid addition product is cooled and then decomposed by the addition of water with vigorous shaking.

-

Work-up: The aqueous layer containing this compound and hydrazine sulfate is separated. The benzene layer is extracted with water. The combined aqueous extracts are then treated with benzaldehyde to remove unreacted hydrazine sulfate as benzalazine.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crystalline mass is washed with absolute ethanol (B145695) and dried in a vacuum desiccator. The crude product can be recrystallized from 80% ethanol to yield pure this compound.[10]

Raschig Method

This industrial method involves the reaction of chloramine (B81541) with methylamine (B109427).[1]

General Procedure:

-

Chloramine Formation: Ammonia is reacted with sodium hypochlorite (B82951) to produce chloramine.

-

Reaction with Methylamine: The freshly prepared chloramine is then reacted with methylamine to yield methylhydrazine.

-

Salt Formation: The resulting methylhydrazine is neutralized with sulfuric acid to form this compound.

Note: This method can have reduced yields due to the strong alkalinity and oxidizing nature of sodium hypochlorite and generates significant wastewater.[1]

Solvent-Free Synthesis

A more recent, environmentally friendly approach involves the direct reaction of benzylidene nitride with dimethyl sulfate without a solvent.[11]

General Procedure:

-

Reaction: Benzylidene nitride and dimethyl sulfate are reacted at an elevated temperature (80-120 °C) with stirring for 1-6 hours.[11]

-

Hydrolysis and Neutralization: The reaction mixture is then subjected to hydrolysis and neutralization.[11]

-

Isolation: The product, this compound, is obtained after dehydration and drying, with reported yields of over 90% and purity above 95%.[11]

Synthesis Workflow Diagram

Caption: Overview of key synthesis routes for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[9]

Pharmaceutical Synthesis

-

Anticancer Agents: A primary application of this compound is as a key intermediate in the synthesis of procarbazine, an alkylating agent used to treat Hodgkin's lymphoma and certain brain tumors.[12] Its mechanism of action in this context is believed to involve the inhibition of cancer cell growth.[6]

-

5-HT2B Receptor Antagonists: It is used in the preparation of pyrazole-3-carboxamide derivatives, which act as 5-HT2B receptor antagonists.[8][13]

-

Other Pharmaceuticals: It serves as a starting material for intermediates in the synthesis of drugs for hypertension and glaucoma, as well as anti-tuberculosis medications.[1][14]

Organic Synthesis

The reactive hydrazine moiety in this compound allows it to participate in a variety of chemical reactions:[12]

-

Formation of Heterocycles: It is used in cyclization reactions to produce various heterocyclic compounds.[12]

-

Condensation Reactions: It readily undergoes condensation reactions to form hydrazones.[12]

-

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions.[12]

Agrochemicals

This compound is also utilized in the synthesis of certain herbicides, such as pyriminobac-methyl.[1]

Application Logic Diagram

Caption: Key application areas for this compound.

Toxicology and Safety Information

Methylhydrazine and its salts are highly toxic and are suspected carcinogens, necessitating stringent safety protocols during handling and use.[2][15]

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 2/3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 2 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Carcinogenicity | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][16]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[16]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Metabolism and Toxicity Mechanism

The toxicity of hydrazine derivatives is linked to their metabolism. In the liver and lungs, enzymes such as cytochrome P450 and monoamine oxidase can metabolically activate hydrazines, potentially forming toxic or carcinogenic metabolites.[2]

Conclusion

This compound is a chemical of significant industrial and research importance, particularly in the synthesis of pharmaceuticals. Its utility is, however, matched by its high toxicity. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any professional working with this compound. Adherence to strict safety protocols is paramount to mitigate the risks associated with its use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemcd.com [chemcd.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.at [fishersci.at]

- 8. Methylhydrazine sulphate, 98% - 302-15-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 9. CAS 302-15-8: Hydrazine, methyl-, sulfate (1:1) [cymitquimica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN1966486A - Methyl hydrazine sulfate solvent-free synthesis method - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. getchem.com [getchem.com]

- 14. This compound (302-15-8) at Nordmann - nordmann.global [nordmann.global]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

Synthesis of Methylhydrazine Sulfate from Benzalazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of methylhydrazine sulfate (B86663) from benzalazine (B126859). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathways and workflows.

Introduction

Methylhydrazine is a key chemical intermediate with applications in pharmaceuticals, agriculture, and as a high-energy propellant.[1][2] One established synthetic route involves the methylation of benzalazine followed by hydrolysis to yield methylhydrazine, which is then isolated as its sulfate salt for improved stability and handling. This guide details the chemical processes, experimental procedures, and expected outcomes for this synthesis.

Reaction Pathway and Mechanism

The synthesis of methylhydrazine sulfate from benzalazine is a two-step process:

-

Methylation of Benzalazine: Benzalazine is reacted with a methylating agent, typically dimethyl sulfate, to form a methylated intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed to yield methylhydrazine and benzaldehyde (B42025). The methylhydrazine is subsequently converted to its sulfate salt.

The overall reaction can be summarized as follows:

C₆H₅CH=N-N=CHC₆H₅ + (CH₃)₂SO₄ + 2H₂O + H₂SO₄ → CH₃NHNH₂·H₂SO₄ + 2C₆H₅CHO

A detailed diagram of the reaction pathway is provided below.

Experimental Protocols

Two primary methods for the synthesis of this compound from benzalazine are detailed below: a classical synthesis using a solvent and a solvent-free approach.

3.1. Classical Synthesis in Benzene (B151609)

This procedure is adapted from the well-established method published in Organic Syntheses.[3]

Experimental Procedure:

-

In a 3-liter round-bottom flask equipped with a reflux condenser and a calcium chloride tube, combine 200 g (0.96 mole) of benzalazine, 350 cc of dry, thiophene-free benzene, and 100 cc (133 g, 1.05 moles) of dimethyl sulfate.

-

Heat the mixture to a gentle reflux on a water bath for five hours with occasional shaking.

-

Cool the mixture, allowing the solid addition product to form.

-

Decompose the solid by adding 600 cc of water and shaking until all solid material has dissolved.

-

Remove the benzene and benzaldehyde by steam distillation.

-

Cool the residual liquor and treat it with 15 cc of benzaldehyde to react with any unreacted hydrazine (B178648) sulfate. Shake the mixture for ten minutes.

-

Filter the solution and concentrate it on a water bath to a volume of about 300 cc.

-

Add 1200 cc of absolute ethyl alcohol to the concentrated solution and let it stand overnight in a refrigerator.

-

Filter the precipitated this compound and wash it with absolute ethyl alcohol.

-

To purify, dissolve the sulfate in approximately 250 cc of boiling 80% ethyl alcohol, and filter out any undissolved material (primarily hydrazine sulfate).

-

Cool the filtrate to induce crystallization of the purified this compound.

-

Dry the final product in a vacuum desiccator over calcium chloride.

3.2. Solvent-Free Synthesis

This method, described in patent literature, offers a more environmentally friendly approach by eliminating the use of a solvent.[4]

Experimental Procedure:

-

In a suitable reaction vessel, add 208 g (1 mol) of benzalazine to 504 g (4 mol) of dimethyl sulfate.

-

Heat the mixture to 90-100 °C and stir for 3 hours.

-

Add water to hydrolyze the reaction mixture.

-

Remove the resulting benzaldehyde via steam distillation.

-

Neutralize the excess acid with an alkali metal hydroxide.

-

Dehydrate and crystallize the product to obtain this compound.

Quantitative Data

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Parameter | Classical Synthesis[3] | Solvent-Free Synthesis[4] |

| Benzalazine (moles) | 0.96 | 1 |

| Dimethyl Sulfate (moles) | 1.05 | 4 |

| Solvent | Benzene | None |

| Reaction Temperature | Gentle Reflux | 90-100 °C |

| Reaction Time | 5 hours | 3 hours |

Table 2: Product Yield and Purity

| Parameter | Classical Synthesis[3] | Solvent-Free Synthesis[4] |

| Product | This compound | This compound |

| Yield (grams) | 105-110 g | Not specified in grams |

| Yield (percentage) | 76-80% | 90% |

| Purity | Almost pure | >95% |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the classical synthesis of this compound.

Safety Considerations

-

Dimethyl sulfate is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Avoid inhalation of vapors and contact with skin. Ammonia is a specific antidote.[3]

-

Methylhydrazine is a corrosive and toxic substance.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

All procedures should be carried out by trained personnel in a laboratory setting with adequate safety infrastructure.

Conclusion

The synthesis of this compound from benzalazine is a well-documented process with reliable and high-yielding protocols available. The classical method using benzene as a solvent provides a good yield of high-purity product.[3] The solvent-free alternative offers a more environmentally friendly process with a reported higher yield, making it an attractive option for industrial applications.[4] Researchers should select the method that best suits their laboratory capabilities and safety protocols, paying close attention to the hazardous nature of the reagents involved.

References

- 1. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1966486A - Methyl hydrazine sulfate solvent-free synthesis method - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Methylhydrazine Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhydrazine sulfate (B86663), a compound of interest in various chemical syntheses, presents a distinct solubility profile that is critical for its handling, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of methylhydrazine sulfate in organic solvents. While quantitative data remains elusive in publicly available literature, this document consolidates qualitative solubility information from various safety and technical data sheets. Furthermore, it outlines a standardized experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. Visual workflows are included to guide the experimental process.

Introduction

This compound ((CH₃)HNNH₂·H₂SO₄) is a salt of methylhydrazine and sulfuric acid. It typically appears as a white to pale yellow crystalline solid.[1][2][3] Understanding its solubility in different solvent systems is a fundamental prerequisite for its effective use in organic synthesis, pharmaceutical development, and other research applications. Proper solvent selection impacts dissolution rates, reaction kinetics, and the ease of product purification. This guide aims to provide a clear and concise summary of the available solubility data and to equip researchers with the methodology to determine this critical parameter.

Solubility Profile of this compound

The solubility of this compound is predominantly characterized in aqueous solutions, where it is known to be very soluble.[4][5][6][7] Its solubility in hot water is noted to be higher than in cold water.[8] In contrast, its solubility in organic solvents is significantly more limited. The available data is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility | Citation(s) |

| Alcohols | Alcohols (general) | Slightly soluble | [4][5] |

| Ethanol | Insoluble | [8] | |

| 80% Ethanol (boiling) | Soluble enough for recrystallization | [9] | |

| Ethers | Ether | Insoluble | [8] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [10] |

| Halogenated Hydrocarbons | Chloroform | Insoluble (inferred for hydrazine) | [11] |

Note: The information presented is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Data Application

Understanding the solubility of this compound is a critical first step in its practical application. The following diagram illustrates the logical progression from solubility data to various applications.

Caption: Application pathways derived from solubility data.

Conclusion

References

- 1. labproinc.com [labproinc.com]

- 2. CAS 302-15-8: Hydrazine, methyl-, sulfate (1:1) [cymitquimica.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.at [fishersci.at]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. CAS 302-15-8 this compound with Purity 98% [hsppharma.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Biological Activity of Methylhydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydrazine sulfate (B86663), a chemical intermediate with the formula CH₃NHNH₂·H₂SO₄, holds a significant position in both industrial and research settings. While it is recognized for its role as a precursor in the synthesis of the anticancer drug procarbazine, its biological activities extend to significant toxicological effects, including carcinogenicity and neurotoxicity.[1][2] This technical guide provides a comprehensive overview of the biological activity of methylhydrazine sulfate, detailing its mechanisms of action, toxicological profile, and the experimental methodologies used for its study. The information is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Toxicological Profile

This compound exhibits a range of toxic effects, with acute toxicity observed across various species and routes of administration. It is classified as a Category 2 carcinogen and is toxic if swallowed, in contact with skin, or inhaled.[3][4]

Acute Toxicity

The acute toxicity of methylhydrazine and its sulfate salt has been evaluated in several animal models. The median lethal dose (LD50) varies depending on the species and the route of exposure.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intraperitoneal | 160 | [5] |

| Rat | Oral | 32-33 | [6] |

| Rat | Dermal | 183 | [6] |

| Mouse | Oral | 29-33 | [6] |

| Hamster | Oral | 22 | [6] |

| Rabbit | Dermal | 95 | [6] |

| Guinea Pig | Dermal | 48 | [6] |

Table 1: Acute Toxicity (LD50) of Methylhydrazine/Methylhydrazine Sulfate in Various Animal Species.

Carcinogenicity

Methylhydrazine and its sulfate salt are recognized as carcinogens.[7][8][9] Studies in Swiss mice have demonstrated that oral administration of this compound can induce lung tumors.[9] The carcinogenic effects are linked to its ability to act as a methylating agent, leading to DNA damage.

| Species | Route of Administration | Tumor Type | Reference |

| Swiss Mice | Oral (drinking water) | Lung tumors (adenomas and adenocarcinomas), Malignant lymphoma (males) | [10] |

| Syrian Golden Hamsters | Oral (drinking water) | Malignant histiocytomas (liver), Cecum tumors | [9] |

| Rats | Oral | Lung tumors (adenomas and adenocarcinomas), Liver cancer (spindle-cell sarcoma in males) | [7] |

Table 2: Carcinogenic Effects of Methylhydrazine and its Salts in Animal Models.

Mechanisms of Biological Activity

The biological effects of this compound are primarily attributed to its ability to induce DNA damage through methylation and the generation of reactive free radicals. These actions disrupt normal cellular processes and can lead to cytotoxicity, mutagenicity, and carcinogenicity.

DNA Methylation

This compound acts as a methylating agent, transferring methyl groups to DNA bases. The primary targets for methylation are the N7 and O6 positions of guanine. The formation of O6-methylguanine (O6-MeG) is particularly mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.[11]

The formation of these DNA adducts triggers cellular DNA damage response pathways. If the damage is not properly repaired, it can lead to mutations and contribute to the initiation of cancer. The ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are key sensors of DNA damage that initiate signaling cascades to orchestrate cell cycle arrest and DNA repair.[1][12]

Free Radical Generation

In addition to direct DNA methylation, the metabolism of methylhydrazine can generate free radicals, including methyl and hydroxyl radicals.[13] These highly reactive species can cause oxidative damage to a wide range of cellular macromolecules, including DNA, proteins, and lipids, contributing to the overall toxicity of the compound. The generation of free radicals is thought to be mediated by enzymes such as cytochrome P450.[6]

Enzyme Inhibition

Methylhydrazine and its derivatives have been shown to inhibit the activity of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[14][15] This inhibition can disrupt normal neurological function and contribute to the neurotoxic effects of the compound. The interaction with cytochrome P450 enzymes is also a critical aspect of its metabolism and toxicity, and it has the potential to inhibit various CYP isoforms.[16]

Neurotoxicity and the GABAergic System

The neurotoxic effects of hydrazines are linked to their interference with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[17] Hydrazine-containing compounds can reduce the levels of gamma-aminobutyric acid (GABA), leading to an imbalance between excitatory and inhibitory neurotransmission, which can manifest as seizures.[17]

Experimental Protocols

A variety of experimental protocols are employed to investigate the biological activities of this compound. Below are summaries of key methodologies.

Acute Toxicity Testing in Rodents

Objective: To determine the median lethal dose (LD50) of a substance.

Methodology (based on OECD Guideline 423):

-

Animal Model: Typically rats or mice, fasted overnight before administration.[3]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used with a limited number of animals per step.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data.

Carcinogenicity Bioassay in Rodents

Objective: To assess the carcinogenic potential of a chemical over the lifespan of an animal.

Methodology (based on NTP Guidelines):

-

Animal Model: Typically rats and mice of both sexes.[7]

-

Dose Administration: The test substance is administered chronically, often in the diet or drinking water, for the majority of the animal's lifespan (e.g., 2 years).[18]

-

Dose Selection: Doses are based on the results of subchronic toxicity studies, with the highest dose being the maximum tolerated dose (MTD).

-

Observation: Animals are monitored for clinical signs, body weight changes, and tumor development.

-

Pathology: A comprehensive histopathological examination of all major tissues and organs is performed at the end of the study.[18]

-

Data Analysis: Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Quantification of O6-Methylguanine DNA Adducts

Objective: To measure the level of O6-methylguanine in DNA following exposure to this compound.

Methodology (using HPLC-MS/MS):

-

Sample Collection: Tissues (e.g., liver) are collected from animals exposed to this compound.[11]

-

DNA Isolation: Genomic DNA is isolated from the tissue samples using standard protocols.

-

DNA Hydrolysis: The isolated DNA is hydrolyzed to release the individual bases, including O6-methylguanine.

-

HPLC-MS/MS Analysis: The hydrolyzed DNA is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This allows for the sensitive and specific quantification of O6-methylguanine.[19]

-

Data Analysis: The amount of O6-methylguanine is typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on major human cytochrome P450 (CYP) isoforms.

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.[4]

-

Incubation: The enzyme source is incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of this compound.[4]

-

Metabolite Quantification: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.[16]

-

Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.[4] A significant IC50 shift after pre-incubation with NADPH can indicate mechanism-based inhibition.[20]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on MAO-A and MAO-B activity.

Methodology (Fluorometric):

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[21]

-

Incubation: The enzyme is incubated with a fluorogenic substrate (e.g., kynuramine) in the presence of different concentrations of this compound.[21]

-

Fluorescence Measurement: The production of the fluorescent product is measured over time using a fluorescence plate reader.[17]

-

Data Analysis: The rate of the reaction is determined, and the IC50 value for this compound is calculated.[17]

GABA Receptor Binding Assay

Objective: To investigate the interaction of this compound with GABA receptors.

Methodology (Radioligand Binding):

-

Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized and centrifuged to prepare a membrane fraction rich in GABA receptors.[21]

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to GABA receptors (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of varying concentrations of this compound.[21][22]

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured by liquid scintillation counting.

-

Data Analysis: The ability of this compound to displace the radioligand is determined, and the inhibition constant (Ki) can be calculated.

Conclusion

This compound is a compound with significant and diverse biological activities. Its utility as a chemical intermediate is counterbalanced by its considerable toxicity, which is driven by its ability to cause DNA damage through methylation and oxidative stress. A thorough understanding of its mechanisms of action and toxicological profile is essential for ensuring its safe handling and for the development of strategies to mitigate its adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important and complex molecule.

References

- 1. ATM Signaling | GeneTex [genetex.com]

- 2. CAS 302-15-8: Hydrazine, methyl-, sulfate (1:1) [cymitquimica.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazine, methylhydrazine and this compound carcinogenesis in Swiss mice. Failure of ammonium hydroxide to interfere in the development of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Determination of N7- and O6-methylguanine in rat liver DNA after oral exposure to hydrazine by use of immunochemical and electrochemical detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Studies on monoamine oxidase. 2: p-Methylphenyl hydrazine, a potent and selective monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Assessment of drug-drug interactions caused by metabolism-dependent cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methylhydrazine Sulfate: A Technical Guide to its Application in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydrazine sulfate (B86663) [(CH₃NHNH₂)·H₂SO₄] is a salt of methylhydrazine that serves as a crucial and versatile precursor in the synthesis of various pharmaceutical compounds.[1][2] Its stability as a crystalline solid, compared to the volatile and reactive nature of free methylhydrazine, makes it an ideal reagent for storage, transport, and use in controlled chemical reactions.[3] This technical guide provides an in-depth overview of the role of methylhydrazine sulfate in pharmaceutical synthesis, with a primary focus on its well-established application in the production of the anticancer drug procarbazine (B1678244). The guide will also explore its potential, though less documented, use in the synthesis of other therapeutic agents, supported by detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of procarbazine .[1] Procarbazine is an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][4]

This compound is also a valuable reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, which are scaffolds for a number of drugs.[3][5] However, it is important to note that for many prominent pyrazole-based pharmaceuticals, such as the anti-inflammatory drug celecoxib (B62257), the literature predominantly describes synthesis routes using other hydrazine (B178648) derivatives, not this compound.

Additionally, the reactive hydrazine moiety in methylhydrazine makes it a potential precursor for the synthesis of other complex molecules, including certain 5-HT2B receptor antagonists, although specific examples with detailed synthetic protocols starting from this compound are not widely reported in peer-reviewed literature.

Synthesis of Procarbazine from this compound

The synthesis of procarbazine from this compound is a multi-step process that typically involves the reaction of this compound with an appropriate benzaldehyde (B42025) derivative. A detailed experimental protocol, derived from patent literature, is provided below.

Experimental Protocol: Synthesis of Procarbazine

This protocol describes the synthesis of procarbazine from 4-formyl-N-isopropylbenzamide and this compound.[6]

Materials:

-

4-formyl-N-isopropylbenzamide

-

This compound

-

Anhydrous ethanol

-

Dimethylformamide (DMF)

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure:

-

Reaction Setup: In a 250 mL reaction flask, combine 191 mg (1.0 mmol) of 4-formyl-N-isopropylbenzamide and 505 mg (3.5 mmol) of this compound in 20.0 mL of anhydrous ethanol.

-

Initial Reaction: Stir the mixture for 20 minutes to dissolve the solids.

-

Base Addition: Add 1 mL of triethylamine to the reaction mixture.

-

Heating: Place the reaction flask in an oil bath preheated to 60°C and continue stirring for 6 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.

-

Redissolution: Redissolve the residue in 10 mL of dimethylformamide (DMF).

-

Reduction: Add 189 mg (5.0 mmol) of sodium borohydride (NaBH₄) to the DMF solution.

-

Final Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: After 12 hours, add 100 mL of a saturated sodium chloride solution to the reaction mixture.

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica (B1680970) gel chromatography to obtain procarbazine.

Quantitative Data for Procarbazine Synthesis

| Parameter | Value | Reference |

| Yield | 71.2% (for the precursor 4-formyl-N-isopropylbenzamide) | [7] |

| Purity | >98% | [8] |

| Reaction Time | 6 hours (initial reaction), 12 hours (reduction) | [6] |

| Reaction Temperature | 60°C (initial reaction), Room Temperature (reduction) | [6] |

Experimental Workflow for Procarbazine Synthesis

Caption: A logical workflow for the synthesis of procarbazine.

Mechanism of Action of Procarbazine and Signaling Pathway

Procarbazine is a cytotoxic agent that undergoes metabolic activation to form reactive intermediates.[9] These metabolites exert their anticancer effects through multiple mechanisms, primarily by causing DNA damage.[9][10] The proposed mechanism involves the alkylation of guanine (B1146940) bases in DNA, leading to strand breaks and inhibition of DNA, RNA, and protein synthesis.[10][11]

Caption: Procarbazine's mechanism of action leading to apoptosis.

Potential Application in the Synthesis of Pyrazole (B372694) Derivatives

Methylhydrazine is a common reagent in the Knorr pyrazole synthesis, a cyclocondensation reaction with a 1,3-dicarbonyl compound.[5] This reaction is a cornerstone for the synthesis of various pyrazole-containing pharmaceuticals. While this compound can be used as a stable source of methylhydrazine for such reactions, it is noteworthy that for prominent pyrazole-based drugs like celecoxib, the literature does not commonly cite this compound as the precursor. Instead, syntheses of celecoxib typically utilize 4-sulfonamidophenylhydrazine or its salts.[5][12]

Potential Application in the Synthesis of 5-HT2B Receptor Antagonists

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), initiates a signaling cascade through the Gq/11 protein.[1][13][14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][15] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.[1]

While methylhydrazine-containing scaffolds could potentially be developed into 5-HT2B antagonists, there is a lack of specific, published synthetic routes for currently known 5-HT2B antagonists that utilize this compound as a starting material.

Caption: The 5-HT2B receptor signaling pathway.

Conclusion

This compound is a pivotal precursor in pharmaceutical synthesis, with its most prominent and well-documented role being in the manufacture of the anticancer drug procarbazine. Its stability and reactivity make it an important building block in organic chemistry. While its application in the synthesis of other classes of pharmaceuticals, such as certain pyrazole derivatives and 5-HT2B receptor antagonists, is theoretically plausible due to the reactivity of the methylhydrazine moiety, there is a notable lack of concrete, published evidence for its use in the synthesis of currently marketed drugs in these categories. Future research may yet unveil broader applications of this versatile reagent in the development of novel therapeutics. This guide provides a comprehensive, albeit focused, overview for researchers and professionals in the field of drug development, highlighting both the established utility and the underexplored potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 6. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110283094A - A kind of synthesis technology of anticancer drug procarbazine - Google Patents [patents.google.com]

- 8. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 12. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PathWhiz [smpdb.ca]

An In-depth Technical Guide to the Toxicity and Safety Handling of Methylhydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS for the materials you are working with and follow all applicable safety regulations.

Executive Summary

Methylhydrazine sulfate (B86663) is a chemical compound with significant toxicological properties that necessitate stringent safety protocols. It is classified as acutely toxic upon oral, dermal, and inhalation exposure, and is a suspected human carcinogen.[1][2][3][4][5] Chronic exposure has been associated with adverse effects on the liver, kidneys, blood, and spleen in animal studies.[6] This guide provides a comprehensive overview of the known toxicity of methylhydrazine sulfate, detailed safety handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel. All quantitative data is presented in structured tables for clarity, and key experimental and safety workflows are visualized using diagrams.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 302-15-8 | [1][7] |

| Molecular Formula | CH₈N₂O₄S | [2][4] |

| Molecular Weight | 144.15 g/mol | [2][7] |

| Appearance | White to off-white crystalline powder/solid | [1][7] |

| Melting Point | 141 - 143 °C | [1][7] |

| Boiling Point | ~300-310°C (decomposes) | [8] |

| Solubility | Soluble in water | [1][4] |

| Vapor Pressure | 1.07E-07 mmHg at 25°C | [1] |

Toxicological Profile

This compound exhibits a range of toxic effects, from acute lethality to long-term carcinogenic potential.

Acute Toxicity

The compound is highly toxic via multiple routes of exposure.

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 32 mg/kg | [9] |

| Intraperitoneal LD50 | Mouse | 160 mg/kg | [10] |

| Inhalation LC50 | Rat (4h) | 0.15 mg/L (vapor) | [9] |

| Dermal LD50 | Guinea Pig | 48 mg/kg | [11] |

| Dermal LD50 | Rabbit | 95 mg/kg | [11] |

Symptoms of acute exposure in humans can include lacrimation, eye redness, respiratory irritation, headache, vomiting, diarrhea, ataxia, tremors, and convulsions.[6] It is also corrosive and irritating to the skin, eyes, and mucous membranes.[6]

Carcinogenicity

Methylhydrazine and its salts are suspected human carcinogens.[1][2][3][5] The Office of Environmental Health Hazard Assessment (OEHHA) in California has established a cancer potency estimate and a No Significant Risk Level (NSRL) for this compound.[12]

| Parameter | Value | Reference |

| Cancer Potency (oral) | 3.8 (mg/kg-day)⁻¹ | [12] |

| No Significant Risk Level (NSRL) | 0.18 µ g/day | [12] |

Studies in mice have shown an increased incidence of lung tumors following oral administration of this compound.[12][13]

Mutagenicity

There is evidence to suggest that this compound is mutagenic.

| Test System | Result | Reference |

| dnr-mus-lvr | 100 umol/L | [10] |

| dnr-rat-lvr | 10 umol/L | [10] |

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is limited and often reported as "no data available".[1][2][6][8][10]

Mechanism of Toxicity and Metabolic Activation

The toxicity of hydrazines, including methylhydrazine, is linked to their metabolic activation and interaction with cellular processes.

Signaling Pathway of Neurotoxicity

The neurotoxic effects of hydrazines are thought to stem from the disruption of the balance between the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA.[14] This is primarily caused by the inhibition of pyridoxal (B1214274) 5'-phosphate (P5P), a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate.[14]

Caption: Inhibition of GABA synthesis by methylhydrazine.

Metabolic Activation for Carcinogenicity

The carcinogenic effects of methylhydrazine are linked to its metabolic activation into reactive intermediates that can bind to macromolecules like DNA.[3][6] This process can involve oxidation by cytochrome P450 enzymes in the liver, leading to the formation of reactive species that can cause genetic damage.[3][5][6]

Caption: Metabolic activation of methylhydrazine leading to carcinogenicity.

Experimental Protocols Overview

While specific, detailed protocols for every cited study are not publicly available, the methodologies generally follow established guidelines for toxicity testing.

Acute Oral Toxicity (LD50) - General Protocol

This protocol is a generalized representation based on standard toxicology guidelines.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism and activation of 1,1-dimethylhydrazine and methylhydrazine, two products of N-nitrosodimethylamine reductive biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 302-15-8: Hydrazine, methyl-, sulfate (1:1) [cymitquimica.com]

- 5. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and activation of 1,1-dimethylhydrazine and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. Page loading... [guidechem.com]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methylhydrazine Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylhydrazine sulfate (B86663) is a chemical compound primarily recognized as a key intermediate in the synthesis of the antineoplastic drug procarbazine (B1678244).[1] While not administered directly as a therapeutic agent, its mechanism of action in biological systems is of significant interest as it is a critical metabolite responsible for the cytotoxic and genotoxic effects of procarbazine. This guide elucidates the core mechanisms through which methylhydrazine and its derivatives exert their biological effects, focusing on metabolic activation, DNA damage, and interactions with cellular pathways. The information presented herein is crucial for understanding the therapeutic actions and toxicological profile of methylhydrazine-related compounds.

Introduction to Methylhydrazine Sulfate

This compound (CAS 302-15-8) is the sulfate salt of methylhydrazine.[1] It is a white crystalline solid that is more stable and easier to handle than its free base, methylhydrazine, a volatile and reactive liquid.[2][3] Its principal application is in the pharmaceutical industry as a precursor for the synthesis of procarbazine, an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain tumors.[2] The biological activity of procarbazine is largely attributable to its metabolic conversion to methylhydrazine and subsequent reactive intermediates.[4][5] Therefore, understanding the mechanism of action of methylhydrazine is fundamental to comprehending the pharmacology of procarbazine.

Metabolic Activation Pathway

Procarbazine itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. This multi-step process occurs primarily in the liver and kidneys.[5]

-

Initial Oxidation: Procarbazine is first metabolized to an azo-derivative.[5] This initial step involves auto-oxidation and the release of hydrogen peroxide (H₂O₂).[5]

-

Isomerization: The azo derivative then isomerizes to a hydrazone.[5]

-

Hydrolysis: The hydrazone is hydrolyzed, splitting into a benzylaldehyde derivative and the key active metabolite, methylhydrazine .[5]

-

Further Degradation: Methylhydrazine is further metabolized, potentially forming reactive species such as methyldiazonium ions, which are believed to be the ultimate alkylating agents.[2]

This metabolic cascade is essential for the generation of the chemical entities that interact with cellular macromolecules.

Caption: Metabolic activation of procarbazine to methylhydrazine and its reactive intermediates.

Core Mechanisms of Action

The biological effects of methylhydrazine are multifaceted, stemming from its ability to damage DNA, generate oxidative stress, and inhibit key enzymes.

DNA Alkylation and Damage

The primary mechanism of cytotoxicity for methylhydrazine-derived compounds is the induction of DNA damage.[4][6]

-

Alkylation: As an alkylating agent, the active metabolites of methylhydrazine, such as the methyldiazonium ion, transfer a methyl group to cellular macromolecules.[2][4] The primary target is the O-6 position of guanine (B1146940) in DNA.[4] This methylation of DNA bases leads to mispairing during replication, DNA strand breaks, and ultimately, the inhibition of DNA, RNA, and protein synthesis.[4][5][6]

-

Genotoxicity: The ability of this compound to cause DNA damage has been demonstrated in genotoxicity assays. It has been shown to elicit positive DNA repair responses in both rat and mouse hepatocytes, indicating its potential to damage genetic material.[7][8]

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The metabolism of methylhydrazine is associated with the production of reactive oxygen species, which contribute to its cytotoxicity.

-

Hydrogen Peroxide Formation: The auto-oxidation of procarbazine to its azo derivative releases hydrogen peroxide (H₂O₂).[5] H₂O₂ can subsequently generate highly reactive hydroxyl radicals (.OH), which can damage DNA and other cellular components like proteins and lipids.[5][9]

-

Free Radical Formation: In the presence of metal ions like copper (Cu(II)), methylhydrazine can induce DNA damage through the generation of methyl free radicals (.CH₃) and the formation of a Cu(I)-peroxide complex.[9] Studies suggest that the Cu(I)-peroxide complex may play a more significant role in this DNA damage than the methyl radical itself.[9] In hemolysate, hydrazine-mediated DNA damage is thought to be dominated by the formation of organic free radicals.[10]

Enzyme Inhibition

Methylhydrazine and its parent compound, procarbazine, exhibit inhibitory effects on certain enzymes.

-

Monoamine Oxidase (MAO) Inhibition: Procarbazine is a weak inhibitor of monoamine oxidase (MAO).[11] This activity can lead to interactions with tyramine-rich foods (e.g., aged cheeses, wine) and certain medications, potentially causing hypertensive crises.[4][6]

Other Postulated Mechanisms

Some research suggests additional mechanisms of action for this compound, although these are less well-characterized:

-

Inhibition of Fatty Acid Synthesis: It is thought to potentially induce cell death by inhibiting fatty acid synthesis.[12]

-

Insulin (B600854) Receptor Inhibition: this compound may also inhibit the insulin receptor, which could lead to insulin resistance.[12]

Quantitative Data

Quantitative data on the specific biological activity of this compound is limited in the available literature. However, toxicological data provides some measure of its potency.

| Parameter | Species | Value | Reference |

| LD50 (Intraperitoneal) | Mouse | 160 mg/kg | [13] |

| TDLo (Oral) | Mouse | 2092 mg/kg / 83W-C | [13] |

| Genotoxicity (dnr-mus-lvr) | Mouse | 100 µmol/L | [13] |

| Genotoxicity (dnr-rat-lvr) | Rat | 10 µmol/L | [13] |

LD50: Lethal Dose, 50%. TDLo: Lowest Published Toxic Dose. dnr-mus-lvr/dnr-rat-lvr: DNA repair test in mouse/rat liver cells.

Key Experimental Protocols

The mechanisms described above have been elucidated through various experimental methodologies. While detailed protocols are proprietary to the conducting laboratories, the principles of key assays are described below.

Hepatocyte Primary Culture/DNA Repair Test

This assay is a widely used method to assess the genotoxic potential of a chemical.

-

Principle: The test measures unscheduled DNA synthesis (UDS) in primary hepatocytes following exposure to a test agent. Hepatocytes are non-dividing cells, so any incorporation of radiolabeled thymidine (B127349) into their DNA is indicative of DNA repair mechanisms being activated in response to DNA damage.

-

General Methodology:

-

Primary hepatocytes are isolated from rats or mice.

-

The cells are cultured and exposed to various concentrations of the test substance (e.g., this compound).

-

A radiolabeled DNA precursor (e.g., ³H-thymidine) is added to the culture medium.

-

After an incubation period, the cells are fixed, and autoradiography is performed.

-

The extent of DNA repair is quantified by counting the silver grains over the cell nuclei. A significant increase in UDS compared to control cells indicates a positive genotoxic response.[7][8]

-

Caption: Conceptual workflow for the Hepatocyte/DNA Repair Test.

Electron Spin Resonance (ESR) Spin Trapping

This technique is used to detect and identify short-lived free radical species.

-

Principle: ESR spectroscopy detects molecules with unpaired electrons, such as free radicals. However, many biologically relevant radicals are too short-lived to be detected directly. Spin trapping involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable radical product (a spin adduct) that can be readily detected by ESR.

-

General Methodology:

-

A reaction mixture is prepared containing the substance of interest (e.g., methylhydrazine), a metal ion catalyst if required (e.g., Mn(III)), and the spin trap.[9]

-

The reaction is initiated, and the ESR spectrum is recorded.

-

The characteristics of the resulting spectrum (e.g., hyperfine splitting constants) are analyzed to identify the trapped radical (e.g., hydroxyl radical).[9]

-

Conclusion

The mechanism of action of this compound in biological systems is intrinsically linked to its role as the primary active metabolite of the chemotherapeutic agent procarbazine. Its biological activity is driven by a cascade of metabolic activation, leading to the formation of reactive species that induce cytotoxicity and genotoxicity. The core mechanisms include the alkylation of DNA, primarily at the O-6 position of guanine, and the generation of oxidative stress through the production of hydrogen peroxide and organic free radicals. Additionally, its weak inhibition of monoamine oxidase contributes to its overall pharmacological profile and potential for drug interactions. A thorough understanding of these pathways is essential for the development of safer and more effective hydrazine-derivative drugs and for managing the toxicological risks associated with these compounds.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|CAS 302-15-8|RUO [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Procarbazine - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. oncolink.org [oncolink.org]

- 7. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of site-specific DNA damage induced by methylhydrazines in the presence of copper(II) or manganese(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrazine-mediated DNA damage: role of hemoprotein, electron transport, and organic free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matulane (procarbazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of Methylhydrazine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals